(3R)-Hydroxyquinidine-vinyl-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

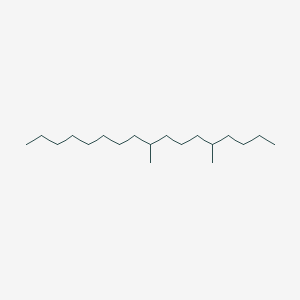

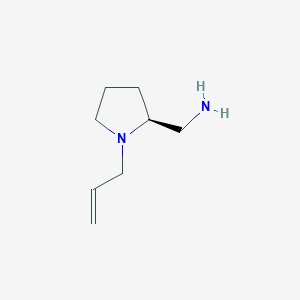

“(3R)-Hydroxyquinidine-vinyl-d3” is a labelled isomer of (3S)-Hydroxyquinidine . It is also known by other synonyms such as (3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 . It appears as a light brown solid .

Molecular Structure Analysis

The molecular formula of “(3R)-Hydroxyquinidine-vinyl-d3” is C20H24N2O3 . Its molecular weight is 340.41616 .Physical And Chemical Properties Analysis

“(3R)-Hydroxyquinidine-vinyl-d3” has a predicted density of 1.3±0.1 g/cm3 . Its boiling point is predicted to be 534.3±50.0 °C at 760 mmHg . The flash point is predicted to be 276.9±30.1 °C . It is soluble in methanol .Scientific Research Applications

Synthesis and Characterization

- Research into hydroxylated analogues of quinidine, including 3R-hydroxyquinidine, has been conducted to understand their synthesis and pharmacokinetic properties. These analogues, assayed through chromatography, are significant for their antiarrhythmic properties (Leroyer et al., 1984).

- Investigations into novel rhenium(V) complexes with 8-hydroxyquinoline derivatives, a structure related to 3R-hydroxyquinidine, highlight the synthesis, spectroscopic characterization, and structural analysis of these complexes. These studies provide insights into the interaction between these compounds and the rhenium atom, contributing to our understanding of their chemical behavior (Machura et al., 2012).

Organic Synthesis

- The development of stereodivergent syntheses of anisomycin derivatives from D-tyrosine, involving compounds structurally similar to 3R-hydroxyquinidine, demonstrates the application in organic synthesis. These syntheses are important for producing pyrrolidinediols, which have significant biochemical applications (Kim et al., 2005).

- Studies on multicomponent reactions of pyridines, including vinyl compounds similar to 3R-hydroxyquinidine, highlight the catalytic potential of these reactions in creating diverse ring-fused pyridiniums. Such chemical reactions have implications in synthesizing ionic fluorophores for biomarker applications (Wang et al., 2018).

Polymer Interaction and Applications

- Interactions of poly(vinyl pyrrolidone) with phenolic compounds, such as hydroquinone (structurally related to 3R-hydroxyquinidine), have been explored. These studies are crucial for applications in drug formulations, including slow-release mechanisms (Bandyopadhyay & Rodriguez, 1972).

- The synthesis and characterization of ion-imprinted polymer particles, involving complexes like 5,7-dichloroquinoline-8-ol–4-vinyl pyridine, demonstrate their potential in selective ion enrichment and analytical applications. These polymers have shown high selectivity and capacity for certain metal ions, relevant in environmental and analytical chemistry (Biju et al., 2003).

properties

CAS RN |

1267650-60-1 |

|---|---|

Product Name |

(3R)-Hydroxyquinidine-vinyl-d3 |

Molecular Formula |

C₂₀H₂₁D₃N₂O₃ |

Molecular Weight |

343.43 |

synonyms |

(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)